molecular formula C2H8N6 B15175387 Biguanidine CAS No. 6882-47-9

Biguanidine

Cat. No.: B15175387
CAS No.: 6882-47-9
M. Wt: 116.13 g/mol
InChI Key: ZILVNHNSYBNLSZ-UHFFFAOYSA-N
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Description

Nomenclature and Structural Representations

The chemical compound biguanide is systematically named imidodicarbonimidic diamide according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. wikipedia.orgbeilstein-journals.org It is also referred to as amidinoguanidine. nih.gov The compound is registered under the CAS Number 56-03-1 . wikipedia.org

Biguanide's structure, with the chemical formula C2H7N5, is characterized by two guanidine moieties linked by a central nitrogen atom. nih.govacs.org This arrangement allows for significant electron delocalization across the molecule. nih.gov Historically, the structure was often depicted similarly to diketones, which led to some initial misunderstandings of its properties. nih.gov However, X-ray diffraction studies and quantum chemical calculations have provided a more accurate representation, showing that the most stable tautomer does not have a hydrogen atom on the central bridging nitrogen. nih.govscholaris.ca Instead, an intramolecular hydrogen bond contributes to its stability. scholaris.ca The C-N bond lengths within the molecule are intermediate between single and double bonds, indicating a delocalized π-electron system. nih.gov

The major tautomer of biguanide has been a subject of debate, with at least eight possible forms. nih.gov The most commonly accepted representation in scientific literature now reflects the conjugated –C=N–C=N– system. nih.gov Upon protonation, biguanides exhibit different resonance forms, which contributes to their high basicity. scholaris.ca

Table 1: Chemical Identifiers and Properties of Biguanidine
Identifier/PropertyValue
IUPAC Name Imidodicarbonimidic diamide wikipedia.orgbeilstein-journals.org
Other Names Amidinoguanidine nih.gov
CAS Number 56-03-1 wikipedia.org
Chemical Formula C2H7N5 wikipedia.org
Molecular Weight 101.11 g/mol wikipedia.org
Appearance Colorless to white solid wikipedia.orgchemicalbook.com
Solubility Soluble in water wikipedia.org

Historical Evolution of this compound Chemical Synthesis and Discovery

The journey of this compound chemistry began in the late 19th century. In 1879 , German chemist Bernhard Rathke first synthesized biguanide by coupling guanidine with cyanamide, albeit with a very low yield. nih.govbeilstein-journals.org Shortly after, R. Herth improved upon this synthesis by reacting cyanoguanidine with an ammoniacal solution of cupric sulfate at elevated temperatures. nih.gov These early methods laid the groundwork for modern synthetic routes. nih.gov

The early 20th century saw the synthesis of biguanide derivatives. In 1922 , Emil Werner and James Bell reported the synthesis of dimethylbiguanide, which would later be known as metformin. researchgate.netyemenjmed.comgoogle.com The initial interest in biguanides stemmed from the discovery of guanidine compounds in the extracts of Galega officinalis (French lilac), a plant used in traditional medicine. nih.govwikidoc.org These natural compounds were found to have blood glucose-lowering properties, which spurred the synthesis of less toxic derivatives like synthalin A and synthalin B for diabetes treatment. wikipedia.orgwikidoc.org

The synthesis of biguanides has evolved significantly over the years, with two main approaches emerging: pathways starting from amines and those from guanidines. nih.govresearchgate.net The reaction of amines with cyanoguanidine, a method dating back to the 1880s, remains a popular technique. nih.gov This can be achieved through various conditions, including the use of copper salts, direct fusion with amine hydrochlorides, or heating in alcohol. nih.gov

Overview of Major Research Trajectories in this compound Chemical Science

Research into this compound and its derivatives has followed several major trajectories, highlighting the compound's versatility.

Medicinal Chemistry: This has been the most prominent area of biguanide research. Following the early exploration of their antidiabetic properties, biguanides were reintroduced for the treatment of type 2 diabetes in the 1950s. wikipedia.orgwikidoc.org This led to the development of drugs like phenformin and buformin, which were later largely withdrawn due to toxicity concerns, and the widely used metformin. wikipedia.org Beyond diabetes, biguanides have been investigated for a wide range of biological activities, including antimalarial (e.g., proguanil), antiseptic (e.g., chlorhexidine), antiviral, and anticancer properties. nih.govscholaris.cajneonatalsurg.comnih.gov The ability of biguanides to interact with cellular membranes is a key aspect of their biological activity. scholaris.ca

Coordination Chemistry: Biguanides act as excellent bidentate ligands, capable of forming stable complexes with a variety of metal ions, including copper, nickel, cobalt, and palladium. nih.govacs.orgnih.gov The coordination of metals to biguanides was first reported in 1961. acs.orgnih.gov These metal-biguanide complexes often exhibit vibrant colors and have found applications as catalysts in various organic reactions such as Suzuki-Miyaura and Heck couplings. nih.gov

Organic Synthesis and Catalysis: Biguanides serve as versatile starting materials for the synthesis of nitrogen-containing heterocycles like 1,3,5-triazines and pyrimidines. nih.gov Their inherent high basicity, classifying them as "superbases," makes them useful as organocatalysts, particularly in reactions like the transesterification of vegetable oils. nih.govscholaris.ca

Materials Science: More recently, biguanides have gained attention in materials science. nih.gov For instance, polyhexamethylene biguanide (PHMB) is a polymer with significant antimicrobial properties used in various applications, from medical disinfection to textiles. The development of biguanide-containing surfactants for applications in micellar catalysis is another active area of research. acs.orgnih.gov

The study of biguanide chemistry has seen periods of intense activity followed by quieter phases, but recent years have witnessed a resurgence of interest. nih.gov The unexploited potential of biguanides as future drugs and efficient metal ligands continues to drive new research endeavors. nih.gov

Properties

CAS No.

6882-47-9

Molecular Formula

C2H8N6

Molecular Weight

116.13 g/mol

IUPAC Name

2-(diaminomethylideneamino)guanidine

InChI

InChI=1S/C2H8N6/c3-1(4)7-8-2(5)6/h(H4,3,4,7)(H4,5,6,8)

InChI Key

ZILVNHNSYBNLSZ-UHFFFAOYSA-N

Canonical SMILES

C(=NN=C(N)N)(N)N

Origin of Product

United States

Synthetic Methodologies for Biguanidine and Its Derivatives

Primary Synthetic Pathways to Biguanidine Core Structures

The foundational methods for creating the this compound backbone have been established for over a century, yet many remain relevant in modern organic synthesis. beilstein-journals.org These pathways typically involve the condensation of nitrogen-containing fragments to build the characteristic N-C-N-C-N chain.

The reaction between cyanoguanidine (also known as dicyandiamide) and amines or their salts is one of the most traditional and widely used methods for preparing biguanidines. beilstein-journals.orgumich.edu Historical approaches from the late 19th century laid the groundwork for three primary techniques that are still employed today: the use of copper salts, direct fusion of reactants, and heating in a solvent. beilstein-journals.orgnews-medical.net

Reaction with Copper Salts: This early method involves heating cyanoguanidine with an amine or an ammoniacal solution in the presence of a copper salt, such as cupric sulfate (CuSO₄) or copper(II) chloride (CuCl₂). nih.govbeilstein-journals.org The reaction, often conducted in water at reflux temperatures, proceeds through the formation of a distinctively colored copper-biguanide complex. nih.gov The desired this compound is then liberated from the complex, typically by treatment with hydrogen sulfide. nih.gov While effective, this method often results in moderate yields. nih.gov

Direct Fusion: This technique involves the solvent-free heating of a mixture of cyanoguanidine and an amine hydrochloride salt at high temperatures, ranging from 135°C to 195°C. nih.govnews-medical.net The direct fusion method was one of the earliest described for this compound synthesis, initially using ammonium chloride. beilstein-journals.org It has been successfully applied to the synthesis of various alkyl- and arylbiguanides. nih.gov

Heating in a Solvent: Biguanides can also be formed by heating cyanoguanidine and an amine hydrochloride in a polar solvent, most commonly an alcohol like ethanol or 1-butanol. nih.govbeilstein-journals.org At elevated temperatures, proton exchange can activate the cyanoguanidine for a subsequent nucleophilic attack by the free amine. beilstein-journals.org The use of higher-boiling solvents like 1-butanol allows for higher reaction temperatures, which can shorten reaction times. cdnsciencepub.com

To improve reaction conditions, particularly for sensitive substrates, Lewis acids such as iron(III) chloride (FeCl₃) have been used to activate the cyanoguanidine, allowing the reaction to proceed at milder temperatures. umich.educdnsciencepub.com

Table 1: Comparison of Cyanoguanidine-Based Synthetic Methods

Method Key Reagents Typical Conditions Notes
Copper Salt Catalysis Cyanoguanidine, Amine, Copper Salt (e.g., CuCl₂) Aqueous solution, reflux Proceeds via a colored copper complex; moderate yields. nih.gov
Direct Fusion Cyanoguanidine, Amine Hydrochloride Neat (solvent-free), 135-195°C An early, straightforward method for robust substrates. beilstein-journals.org
Solvent Heating Cyanoguanidine, Amine Hydrochloride, Polar Solvent (e.g., ethanol) Reflux in solvent Proton exchange at high temperature activates cyanoguanidine. beilstein-journals.org
Lewis Acid Activation Cyanoguanidine, Amine, Lewis Acid (e.g., FeCl₃) Mild conditions (e.g., 20°C) Lewis acid activates the nitrile group for amine attack. umich.edu

Alternative precursors like dicyanamides and carbodiimides provide versatile routes to this compound derivatives, offering pathways to different substitution patterns.

From Dicyanamides: Sodium dicyanamide is a key starting material for synthesizing both symmetrical and unsymmetrical biguanides. scholaris.canih.gov Symmetrically N¹,N⁵-disubstituted biguanides can be prepared by reacting sodium dicyanamide with two equivalents of a primary or secondary amine in an acidic medium. scholaris.cacdnsciencepub.com Unsymmetrical biguanides are accessible through the stepwise addition of different amines. nih.gov In this approach, a primary or secondary amine is first added to sodium dicyanamide, and the resulting substituted cyanoguanidine intermediate is then reacted with a different amine hydrochloride to yield the final unsymmetrical product. nih.gov

From Carbodiimides: The addition of a guanidine to a carbodiimide is a powerful method for producing highly substituted biguanides. cdnsciencepub.com This reaction was first reported for the synthesis of an N¹,N²,N³,N⁴,N⁵-pentaarylbiguanide from a triarylguanidine and diphenylcarbodiimide at room temperature. nih.gov This pathway is particularly useful for creating sterically hindered, polysubstituted biguanidines, such as the hexasubstituted derivatives formed from the reaction of tetramethylguanidine (TMG) with various carbodiimides. nih.gov

The this compound structure can also be formed by the direct condensation of guanidine or its derivatives with other molecules. The very first, albeit low-yielding, synthesis of this compound involved the coupling of guanidine with cyanamide. nih.govbeilstein-journals.org

The addition of guanidines to cyanamides remains a viable, though less common, synthetic route. nih.gov This reaction can be sluggish and is often less efficient than pathways involving carbodiimides. nih.gov However, specific applications exist, such as the rapid, microwave-assisted synthesis of radiolabeled [¹¹C]metformin from [¹¹C]dimethylcyanamide and guanidine. nih.gov Another approach involves the reaction of guanidine with O-alkylisoureas, which can produce biguanidines in good yield. arkat-usa.org

Reactions Involving Dicyanamides and Carbodiimides

Strategies for Functionalized this compound Derivatives

The synthesis of this compound derivatives with specific substitution patterns is critical for tuning their chemical and physical properties. The regioselectivity of the synthesis—controlling which nitrogen atoms are substituted—is a key challenge addressed by choosing the appropriate synthetic strategy.

The architecture of the final this compound is dictated by the synthetic route and the starting materials. Different methods provide access to distinct substitution patterns.

Symmetrical N¹,N⁵-Disubstituted Biguanides: These are most directly prepared from the reaction of sodium dicyanamide with two equivalents of the same amine. cdnsciencepub.com

Unsymmetrical N¹,N⁵-Disubstituted Biguanides: These are typically synthesized by reacting a pre-formed monosubstituted cyanoguanidine with a different amine. cdnsciencepub.com Alternatively, the stepwise addition of two different amines to sodium dicyanamide can yield the same products. nih.gov

N¹,N¹,N⁵-Trisubstituted Biguanides: The stepwise synthesis from sodium dicyanamide can be extended to produce these compounds. nih.gov

Unsymmetrical N¹,N²,N⁵-Trisubstituted Biguanides: A versatile method to access this specific substitution pattern involves the use of N-substituted N¹-cyano-S-methylisothioureas. nih.gov

Polysubstituted (Penta- and Hexa-substituted) Biguanides: The most effective route to these highly functionalized derivatives is the condensation of a substituted guanidine with a disubstituted carbodiimide. nih.govcdnsciencepub.com

Table 2: Synthetic Routes and Resulting Substitution Patterns

Desired Substitution Pattern Primary Synthetic Route Key Reactants
Symmetrical N¹,N⁵-Disubstituted Dicyanamide Condensation Sodium Dicyanamide + 2 eq. Amine
Unsymmetrical N¹,N⁵-Disubstituted Substituted Cyanoguanidine Condensation Monosubstituted Cyanoguanidine + Amine
Polysubstituted (Penta-, Hexa-) Guanidine-Carbodiimide Addition Substituted Guanidine + Carbodiimide
Unsymmetrical N¹,N²,N⁵-Trisubstituted Isothiourea-based Synthesis N-substituted N¹-cyano-S-methylisothiourea + Amine

The application of microwave (MW) irradiation has emerged as a valuable tool for accelerating the synthesis of biguanidines, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. beilstein-journals.orgcdnsciencepub.com

One prominent microwave-assisted method involves the reaction of anilines or benzylamines with cyanoguanidine. scholaris.cacdnsciencepub.com The use of trimethylsilyl chloride (TMSCl) as an activator in place of traditional acids like HCl has been shown to improve yields and expand the tolerance for various functional groups, including alcohols and carboxylic acids. cdnsciencepub.com For example, a range of N¹-mono- and N¹,N¹-disubstituted aryl- and alkylbiguanides have been prepared with yields up to 97% using this approach. nih.govbeilstein-journals.org

Microwave irradiation has also been successfully applied to the synthesis of pyrazole-containing biguanide derivatives from dicyandiamide and an appropriate amine in the presence of TMSCl, achieving good yields (66–79%) in just 15 minutes. nih.govbeilstein-journals.org Furthermore, microwave heating dramatically improved the synthesis of [¹¹C]metformin from a labeled cyanamide and guanidine, increasing the yield from 27% to 75% while reducing the reaction time to only 5 minutes. nih.gov

Table 3: Examples of Microwave-Assisted this compound Synthesis

Product Type Reactants Conditions Yield Reaction Time
N¹-Aryl/Alkyl Biguanides Cyanoguanidine, Amine, TMSCl Acetonitrile, 150°C, MW Up to 97% 10 min
Pyrazole-containing Biguanides Dicyandiamide, Amine, TMSCl Acetonitrile, 140°C, MW 66-79% 15 min
[¹¹C]Metformin [¹¹C]Dimethylcyanamide, Guanidine Alkaline medium, 175°C, MW 75% 5 min

Green Chemistry Approaches in this compound Synthesis

Microwave-assisted synthesis has emerged as a particularly effective green tool, significantly accelerating the reaction between cyanoguanidine (dicyandiamide) and amines. nih.govbeilstein-journals.org This technique often leads to cleaner conversions, shorter reaction times (typically under 30 minutes), and good to excellent yields. cdnsciencepub.comnih.gov For instance, the reaction of substituted anilines and benzylamines with 1-cyanoguanidine under microwave irradiation is versatile and tolerates a wide array of functional groups. cdnsciencepub.comscholaris.ca The use of trimethylsilyl chloride (TMSCl) as an activating agent in place of hydrochloric acid has been shown to improve yields and expand the tolerance for functional groups like alcohols and carboxylic acids. cdnsciencepub.comresearchgate.net

Ultrasound-assisted synthesis represents another energy-efficient and green methodology. researchgate.netrsc.org This approach has been successfully applied in the creation of this compound-functionalized catalysts used in C-C coupling reactions. researchgate.netrsc.org Sonication can enhance reaction rates and yields under mild, ambient temperature conditions. rsc.orgrsc.org

The choice of solvent is a cornerstone of green chemistry. Researchers have focused on using benign solvents like water, ethanol, and 1,4-dioxane. scholaris.caacs.org The synthesis of various biguanides has been successfully demonstrated in refluxing aqueous hydrochloric acid or in water-ethanol mixtures, which reduces the environmental impact associated with volatile organic solvents. cdnsciencepub.comscholaris.canih.gov Furthermore, optimizing reactions to proceed under solvent-free conditions, sometimes coupled with microwave irradiation or high-speed ball milling, represents a significant advancement in minimizing waste. researchgate.netcdnsciencepub.com

These green methodologies not only offer environmental benefits but also provide practical advantages in terms of speed, efficiency, and product purity, marking a significant step forward in the synthesis of this important class of compounds. nih.govrsc.org

Research Findings in Green this compound Synthesis

Detailed studies have demonstrated the superiority of green synthetic techniques over classical methods. For example, microwave irradiation has been proven to be more efficient in terms of reaction time and conversion rates when compared to conventional heating, high pressure, or even ultrasound sonication for certain reactions. nih.gov

One notable microwave-assisted approach involves the reaction of dicyandiamide with an appropriate amine in the presence of trimethylsilyl chloride in dry acetonitrile. beilstein-journals.org For a series of pyrazole-containing biguanide derivatives, this method, using microwave irradiation (200–400 W) for just 15 minutes at 140 °C, followed by a brief secondary irradiation step, yielded the desired products in good yields (66–79%). nih.govbeilstein-journals.org Similarly, reacting chitosan with dicyandiamide under microwave irradiation provides a green route to chitosan this compound hydrochloride. rsc.orgrsc.org

The following table summarizes findings from various microwave-assisted syntheses of this compound derivatives, highlighting the reaction conditions and outcomes.

ReactantsCatalyst/Activating AgentSolventConditionsYieldReference
Substituted Anilines + 1-CyanoguanidineHydrochloric AcidPolar Aprotic SolventMicrowave Irradiation, <30 minModerate to Good nih.gov
Aniline Hydrochlorides + CyanoguanidineN/ANot specifiedMicrowave Irradiation, 15 min86–89% nih.govbeilstein-journals.org
Amine + DicyandiamideTrimethylsilyl Chloride (TMSCl)Acetonitrile (dry)Microwave (200-400W), 140°C, 15 min66–79% beilstein-journals.org
Piperazine + N-aryl-N'-cyanoguanidinesN/AMethanolMicrowave, 120°CLow to Moderate nih.gov
Chitosan + DicyandiamideN/ANot specifiedMicrowave IrradiationDegree of Substitution: 41.8-68.5% rsc.orgrsc.org

Ultrasound has also been employed as a green technique, particularly in the synthesis of heterogeneous catalysts. researchgate.net A palladium catalyst supported on this compound-modified mesoporous silica (KIT-5-biguanidine-Pd(0)) was prepared and used for Suzuki–Miyaura cross-coupling reactions. rsc.org The use of ultrasound irradiation in these coupling reactions, which were performed in an environmentally friendly ethanol/water solvent system at ambient temperature, resulted in higher yields compared to non-irradiated methods. researchgate.netrsc.org This highlights an indirect green approach where the this compound unit is part of a recyclable, efficient catalytic system designed for sustainable chemical processes. rsc.orgrsc.org

Structural Elucidation and Theoretical Characterization of Biguanidine Systems

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for elucidating the molecular structure of biguanidine and its derivatives. By probing the interactions of these molecules with electromagnetic radiation, detailed information about their atomic connectivity, functional groups, and electronic nature can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule. In the context of this compound, both ¹H and ¹³C NMR are employed to assign the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectra of biguanide derivatives, the protons attached to nitrogen atoms (NH and NH₂) exhibit characteristic chemical shifts. For instance, in benzyl biguanide hydrochloride salts, the NH protons typically appear as a singlet in the range of δ 9 to 10 ppm, while the NH₂ protons resonate between δ 7 and 8 ppm. researchgate.net The protons of aromatic phenyl groups are generally observed in the 7.00–7.12 ppm range. ksu.edu.tr The presence of protic hydrogens can also lead to the observation of a nitrogen proton signal in ¹H-NMR even in aqueous solutions. researchgate.net

¹³C NMR spectroscopy provides valuable information about the carbon framework. The carbon atoms within the biguanide core are particularly deshielded due to the influence of the adjacent electronegative nitrogen atoms, with their signals appearing in the range of 160–165 ppm. ksu.edu.tr For example, in chitosan this compound hydrochloride, the carbons of the this compound group resonate at approximately 158.48 ppm and 160.21 ppm. rsc.org The chemical shifts of other carbon atoms in substituted biguanides, such as those in aromatic rings, are observed between 120 and 160 ppm. ksu.edu.tr

Below is a table summarizing typical NMR data for this compound derivatives:

NucleusFunctional GroupTypical Chemical Shift (ppm)Reference(s)
¹HAr-H7.00 - 7.12 ksu.edu.tr
¹HNH₂7.20 - 7.30 (singlet) ksu.edu.tr
¹HNH-Ph~9.64 (singlet) ksu.edu.tr
¹HNH (in hydrochloride salts)9 - 10 (singlet) researchgate.net
¹HNH₂ (in hydrochloride salts)7 - 8 researchgate.net
¹³CBiguanide Carbons160 - 165 ksu.edu.tr
¹³CAromatic Carbons120 - 160 ksu.edu.tr

This table is interactive. Click on the headers to sort the data.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic transitions within the this compound structure.

IR spectroscopy is used to identify the characteristic vibrational modes of the bonds present in the molecule. The IR spectra of biguanides exhibit several key absorption bands. nih.gov A strong band corresponding to the C=N stretching vibration is typically observed in the 1480–1660 cm⁻¹ range. nih.gov For instance, in some biguanide hydrochloride salts, this stretching is seen at 1630–1640 cm⁻¹. ksu.edu.tr The N-H bond vibrations give rise to a strong, broad band between 3100 and 3400 cm⁻¹. nih.gov Additionally, a sharp absorption of medium intensity can be found in the 1150–1170 cm⁻¹ region. nih.gov

UV-Vis spectroscopy probes the electronic transitions within the molecule. libretexts.orglibretexts.org Neutral biguanide displays a maximum absorption (λmax) at approximately 234 nm, which is attributed to a π–π* transition within the conjugated system. nih.gov Upon protonation, this peak experiences a hypsochromic (blue) shift to around 210 nm. nih.gov In aqueous solutions of poly(hexamethylene biguanide) (PHMB), strong absorption bands are observed at 236 nm, assigned to the π-π* transition of the –C=N– group, and at 192.4 nm, attributed to the π-π* transition of the –C–NH– groups. mdpi.comresearchgate.net The solvent polarity can influence the position of these absorption bands; a decrease in solvent polarity can lead to a bathochromic (red) shift. mdpi.comresearchgate.net

The following table presents characteristic spectroscopic data for this compound systems:

SpectroscopyFeatureWavenumber (cm⁻¹) / Wavelength (nm)Reference(s)
IRC=N Stretch1480 - 1660 nih.gov
IRN-H Stretch3100 - 3400 nih.gov
IRMedium Intensity Band1150 - 1170 nih.gov
UV-Visπ–π* Transition (Neutral)~234 nm nih.gov
UV-Visπ–π* Transition (Protonated)~210 nm nih.gov
UV-Visπ-π* Transition (PHMB, –C=N–)236 nm mdpi.comresearchgate.net
UV-Visπ-π* Transition (PHMB, –C–NH–)192.4 nm mdpi.comresearchgate.net

This table is interactive. Click on the headers to sort the data.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.netrsc.org This technique has been instrumental in resolving the long-debated tautomeric form of biguanide. researchgate.net

Crystallographic studies have shown that biguanide exists in a tautomeric form that lacks a hydrogen atom at the central nitrogen (position 3). researchgate.net This arrangement allows for a high degree of conjugation. researchgate.net The C-N bond distances within the biguanide unit are found to be in the range of 1.316(3) to 1.344(3) Å, which is intermediate between a typical C-N single bond (1.42 Å) and a C=N double bond (1.28 Å). ksu.edu.trresearchgate.net This intermediate bond length is a clear indication of π-electron delocalization across the biguanide framework. ksu.edu.trresearchgate.net

In the crystal structures of biguanide salts, such as the hydrochloride salts, the biguanidinium cations often form dimeric structures through N-H···N hydrogen bonds. ksu.edu.tr Furthermore, the -NH₂ and -NH groups participate in extensive hydrogen bonding networks with the counter-ions, such as chloride ions. researchgate.netksu.edu.tr For example, in the crystal structure of 1,5-diphenylbiguanide hydrochloride, each chloride anion is surrounded by four biguanidinium cations and accepts six ionic N-H···Cl hydrogen bonds. researchgate.net The crystal packing of biguanide derivatives can be complex, often involving layered structures or chains formed through hydrogen bonding. nih.gov

The table below provides a summary of key crystallographic findings for this compound systems:

FeatureObservationReference(s)
Tautomeric FormNo hydrogen at the central nitrogen (N3) researchgate.net
C-N Bond LengthsIntermediate between single and double bonds (e.g., 1.316-1.344 Å) ksu.edu.trresearchgate.net
Supramolecular StructureDimeric structures via N-H···N hydrogen bonds in salts ksu.edu.tr
Hydrogen BondingExtensive networks with counter-ions researchgate.netksu.edu.tr

This table is interactive. Click on the headers to sort the data.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Tautomerism and Electronic Structure Analysis

The electronic structure of this compound is complex, with multiple tautomeric forms and significant electron delocalization contributing to its chemical properties. Quantum chemical calculations have been pivotal in understanding these aspects at a molecular level.

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio molecular orbital calculations, are computational techniques used to model the electronic structure and properties of molecules. researchgate.netstackexchange.comquora.com These methods have been extensively applied to biguanide to investigate its tautomerism, protonation, and electronic properties. acs.org

Studies have shown that biguanide can exist in up to 10 interconvertible tautomeric forms due to electron delocalization. researchgate.net Ab initio and DFT calculations have confirmed that the most stable tautomer of biguanide is the one identified by X-ray crystallography, which lacks a hydrogen on the central nitrogen atom. researchgate.netacs.org These computational methods are also used to study the processes of 1,3- and 1,5-hydrogen shifts, protonation, and deprotonation in biguanide systems. acs.orgearthlinepublishers.com

DFT calculations have been employed to estimate the acid dissociation constants (pKa) of protonated biguanides, confirming their high basicity. researchgate.net These calculations often include explicit water molecules in the first solvation sphere to better model the aqueous environment. researchgate.net Furthermore, quantum chemical analysis has been used to explore the donor-acceptor interactions in biguanide derivatives and to study the electronic properties of biguanide-functionalized nanomaterials. researchgate.netresearchgate.net

The concept of electron delocalization is central to understanding the structure and stability of this compound. utdallas.edulumenlearning.com The π-electrons in the biguanide system are not localized between specific atoms but are spread across the N-C-N-C-N backbone. This delocalization is a stabilizing factor and is responsible for the intermediate C-N bond lengths observed in crystallographic studies. ksu.edu.trresearchgate.net

The delocalized nature of the electrons can be represented by a series of resonance structures. For the protonated form of this compound, six resonance contributors can be drawn, which helps to explain the delocalization of the positive charge over the entire chemical group. researchgate.net This extensive charge delocalization accounts for the high proton affinity and strong basic character of biguanides. researchgate.net The interruption of this π-electron delocalization, for instance by substitution at the N3 position, can significantly alter the molecule's properties. researchgate.net

The most accurate representation of biguanide includes the delocalization of the π-electron density along the molecule, often depicted with an intramolecular hydrogen bond. researchgate.net This model, supported by both experimental and theoretical evidence, best explains the observed chemical and physical properties of this compound and its derivatives.

Protonation and Deprotonation Equilibrium Studies

Biguanides are highly basic compounds that readily accept a proton under various conditions. researchgate.net The protonation and deprotonation processes significantly alter their electronic structure and are fundamental to their biological activity. researchgate.netnih.gov High-accuracy ab initio calculations have been employed to estimate the energies associated with these processes, offering insights into the stability and reactivity of the different forms of biguanide. jneonatalsurg.com

Studies have shown that biguanides can exist in neutral, monoprotonated, and diprotonated forms depending on the pH of the environment. researchgate.net For instance, metformin, a widely used biguanide derivative, has two pKa values, indicating its existence in different protonation states across a range of pH values. researchgate.net The equilibrium between these states is crucial for the molecule's interaction with biological targets.

The protonation state can influence the conformation and electronic distribution of the this compound molecule. Upon protonation, there is a significant enhancement of electron delocalization, which affects the compound's reactivity and stability. jneonatalsurg.com Theoretical calculations have been instrumental in identifying the preferred sites of protonation. For biguanide, the N6 position has been established as the most favored protonation site. researchgate.net This is supported by both calculated partial atomic charges and absolute proton affinities. researchgate.net

Potentiometric titrations are an experimental technique used to study protonation equilibria. These studies involve titrating a solution of the biguanide with an acid or base and monitoring the pH changes to determine the protonation constants. scispace.com Such experimental data, when combined with computational models, provide a comprehensive understanding of the protonation and deprotonation behavior of this compound systems. researchgate.netscispace.com

Table 1: Protonation Data for Selected Biguanide Derivatives

CompoundMethodpKa1pKa2Reference
BiguanideComputational-- researchgate.net
MetforminPotentiometry, NMR2.9711.61 researchgate.net
DMBGPotentiometry~2.5~4 scispace.com

This table is for illustrative purposes and includes hypothetical and literature-derived values to demonstrate the type of data generated in these studies.

Molecular Electrostatic Potential (MESP) Surface Analysis

Molecular Electrostatic Potential (MESP) surface analysis is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactivity and interaction sites. uni-muenchen.de The MESP is mapped onto the electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) indicate areas of electron excess and are attractive to electrophiles, while regions of positive potential (blue) signify electron deficiency and are favorable for nucleophilic attack. uni-muenchen.deacs.org

For this compound systems, MESP analysis has revealed that the neutral, protonated, and deprotonated forms exhibit remarkably similar MESP surfaces in their most stable conformations. researchgate.netjneonatalsurg.comacs.org This similarity suggests that the electrostatic complementarity with a biological receptor may not be drastically altered by the protonation state of the biguanide. acs.org

The MESP analysis highlights the distribution of positive and negative potentials across the molecule. jneonatalsurg.com In biguanide, the regions of negative potential are concentrated around the nitrogen atoms, which are the primary sites for electrophilic attack and protonation. acs.org Conversely, the hydrogen atoms attached to the nitrogens exhibit positive potential. This detailed charge distribution is crucial for understanding the non-covalent interactions, such as hydrogen bonding, that govern the binding of biguanides to their biological targets. jneonatalsurg.com

By identifying the electrostatic features of biguanide derivatives, MESP analysis aids in understanding their pharmacophoric properties, which are the essential structural features required for biological activity. nih.govacs.org The insights gained from MESP studies can guide the design of new derivatives with enhanced binding affinity and specificity.

Computational Chemistry and Molecular Modeling

Computational methods have become indispensable in the study of this compound systems, providing a bridge between molecular structure and biological function. These techniques allow for the detailed investigation of molecular conformations, dynamics, and interactions that are often difficult to probe experimentally.

Molecular Mechanics Simulations for Conformational Analysis

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of a molecule. osti.gov It is particularly well-suited for performing conformational analysis to identify the low-energy, stable conformations of a molecule. researchgate.netschrodinger.com For biguanide derivatives, conformational searches using MM simulations have been crucial in determining their most stable three-dimensional structures. nih.gov

These simulations have revealed that the conformation of biguanide derivatives is significantly influenced by the nature and position of substituents. jneonatalsurg.com For example, the presence of specific substituents at the N6 position can be critical for achieving the minimum energy conformation. jneonatalsurg.com The flexibility of these molecules is also a key finding from conformational analysis, indicating that they can adopt various shapes to fit into a biological receptor site. researchgate.net

The results from molecular mechanics calculations, such as the prediction of molecular geometries, can be correlated with experimental data to validate the computational models. osti.gov This synergy between computation and experiment strengthens the understanding of the structure-activity relationships of biguanide compounds.

Table 2: Conformational Analysis of a Hypothetical this compound Derivative

ConformerRelative Energy (kcal/mol)Dihedral Angle (N1-C2-N3-C4)Key Intramolecular Interactions
10.00178.5°Hydrogen bond between N1-H and N5
21.25-65.3°Steric repulsion between substituents
32.5055.8°No significant interactions

This table represents a hypothetical output from a molecular mechanics conformational search, illustrating the type of information obtained.

Molecular Dynamics (MD) Simulations for Dynamic Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for each atom. mdpi.comnih.gov This allows for the study of the time-dependent behavior of molecules, including their conformational changes and interactions with their environment, such as solvent molecules or biological macromolecules. scfbio-iitd.res.inarxiv.orgnih.gov

For this compound systems, MD simulations have been used to investigate their interactions with model biological membranes and DNA. biorxiv.org These simulations can reveal how biguanide molecules adsorb onto and penetrate cell membranes, providing insights into their mechanism of action at a molecular level. biorxiv.org For instance, simulations have shown that polyhexamethylene biguanide (PHMB) molecules initially attach to phospholipid bilayers via electrostatic interactions between the biguanide groups and the phosphate headgroups. biorxiv.org

MD simulations are also instrumental in studying the stability of drug-receptor complexes. scfbio-iitd.res.in By simulating the complex over time, researchers can observe the dynamics of the binding pocket and the ligand, and analyze the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. mdpi.com This information is invaluable for understanding the molecular basis of drug efficacy and for the rational design of more potent inhibitors. nih.gov The dynamic nature of these interactions, which is often missed in static models, is a key insight provided by MD simulations. scfbio-iitd.res.in

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the delocalization of electron density and the nature of intermolecular interactions within a molecular system. ahievran.edu.tr It partitions the molecular wave function into localized orbitals that correspond to the familiar chemical concepts of bonds, lone pairs, and antibonding orbitals.

In the context of this compound systems, NBO analysis has been employed to understand the significant electron delocalization present in these molecules. acs.org This delocalization is a key factor contributing to their basicity and their ability to form stable complexes. jneonatalsurg.comacs.org The analysis can quantify the stabilization energy associated with charge transfer interactions, such as those occurring in hydrogen bonds. ugm.ac.id

NBO analysis provides a detailed picture of the donor-acceptor interactions that underlie intermolecular forces. mdpi.com For example, in a hydrogen bond, NBO analysis can describe the interaction as a charge transfer from a lone pair NBO of the hydrogen bond acceptor to the antibonding NBO of the donor's X-H bond. ugm.ac.id This level of detail is crucial for a fundamental understanding of how biguanides interact with water, proteins, and other biological molecules. The insights from NBO analysis complement other computational methods by providing a quantum chemical basis for the observed interactions. ahievran.edu.tr

Coordination Chemistry of Biguanidine and Its Metal Complexes

Biguanidine as a Multidentate Ligand

Biguanides are recognized as excellent N-donor bidentate ligands. nih.gov This is attributed to the presence of two imine groups in positions that facilitate chelation and the localization of charge density on the terminal nitrogen atoms, which enhances the stability of the resulting metal chelates. nih.gov

This compound's structure, composed of two guanidine units sharing a common nitrogen atom, provides multiple potential coordination sites. cdnsciencepub.com The presence of both imino and amino groups allows for various coordination behaviors. mdpi.com The most common coordination mode is as a bidentate ligand, where the two imino nitrogens bind to a metal center to form a stable six-membered ring. cdnsciencepub.comscholaris.ca This chelation is a strong interaction that contributes significantly to the stability of the metal complex. scholaris.ca

X-ray diffraction studies have confirmed that upon coordination to a metal cation, the tautomeric form of this compound with a hydrogen on the central bridging nitrogen is favored, facilitating the formation of the stable six-membered chelate ring. scholaris.ca Beyond simple bidentate chelation, biguanide and its derivatives can also exhibit other coordination modes. For instance, a bridging tetradentate mode has been observed in dinuclear copper(II) complexes, where the biguanide species coordinates through the N1-N4 and N2-N5 nitrogen atoms. ias.ac.in The specific coordination mode adopted can be influenced by factors such as the nature of the metal ion, the substituents on the biguanide ligand, and the reaction conditions, including pH and the solvent used. mdpi.com

The versatility in coordination is further highlighted by the ability of biguanide to coordinate in both its neutral and monoanionic forms, leading to the formation of both mono- and dinuclear complexes with a range of metals including aluminum, copper, magnesium, potassium, tin, and zinc. acs.org

The interaction between the d-orbitals of a transition metal ion and the ligands surrounding it leads to the splitting of the d-orbitals into different energy levels. The energy difference between these levels is known as the ligand field splitting, and the stabilization gained by placing electrons in the lower energy orbitals is called the Ligand Field Stabilization Energy (LFSE). fiveable.menumberanalytics.com Biguanide, as a strong-field ligand, causes a significant splitting of the d-orbitals, leading to a large LFSE. This large stabilization energy contributes to the high stability of biguanide-metal complexes. beilstein-journals.org

The electronic structure of biguanide is characterized by significant electron delocalization, which is crucial for its basicity and its interactions with metal ions. jneonatalsurg.com This delocalization is enhanced upon protonation or coordination to a metal. jneonatalsurg.comacs.org The strong n-π conjugation between the amino and imino groups results in the exceptional basicity of the imino groups, which are the primary sites of coordination. cdnsciencepub.com The formation of colorful complexes with transition metals is a result of d-d electronic transitions, with the energy of these transitions being influenced by the ligand field strength of the biguanide. beilstein-journals.org

Chelation Properties and Coordination Modes

Synthesis and Characterization of Biguanide Metal Complexes

The synthesis of metal complexes with biguanide and its derivatives has been extensively studied. ias.ac.in These complexes are typically prepared by reacting a salt of the desired metal with the biguanide ligand in a suitable solvent. asianpubs.orgnih.gov

A wide array of transition metal complexes with biguanide and its substituted derivatives have been synthesized and characterized. nih.govias.ac.in These include complexes of copper, nickel, cobalt, zinc, iron, and iridium. asianpubs.orgnih.govrsc.orgacs.org The synthesis often involves the reaction of a metal salt, such as a chloride or sulfate, with the biguanide ligand in an aqueous or alcoholic solution. asianpubs.orgmdpi.comnih.gov The pH of the reaction medium can play a crucial role, as it can influence the protonation state of the biguanide ligand and, consequently, its coordination behavior. mdpi.com

For example, coordination compounds of Cu(II), Ni(II), Co(II), and Zn(II) with metformin, a well-known biguanide derivative, have been synthesized by reacting the corresponding metal chloride or sulfate with the ligand in the presence of a base like sodium hydroxide. nih.gov Similarly, iron(III) and cobalt(III) complexes of butyl biguanide have been prepared by refluxing an aqueous solution of the ligand and the metal salt. asianpubs.org The resulting complexes often precipitate from the reaction mixture and can be isolated by filtration. asianpubs.org

Characterization of these complexes is typically carried out using a variety of spectroscopic and analytical techniques, including:

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the C=N and N-H bonds upon complexation. asianpubs.org

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the geometry and the ligand field strength. asianpubs.orgnih.gov

X-ray Diffraction: To determine the precise molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center. nih.govrsc.org

Elemental Analysis: To confirm the stoichiometry of the complex. asianpubs.orgnih.gov

Magnetic Moment Measurements: To determine the number of unpaired electrons and thus the spin state of the metal ion. asianpubs.org

The coordination number and geometry of metal-biguanide complexes are dependent on the metal ion, its oxidation state, and the stoichiometry of the complex. nih.govacs.org

Octahedral Geometry: This is a common geometry for transition metal complexes with biguanide, particularly for metals like Co(III) and Fe(III). asianpubs.org For instance, the complex [Co(C4H11N5)3]Cl2·2H2O exhibits an octahedral geometry with the cobalt ion coordinated to three bidentate metformin ligands. nih.govrsc.org Similarly, Fe(III) forms a high-spin octahedral complex with butyl biguanide. asianpubs.org

Square Planar Geometry: This geometry is observed for metals like Ni(II) and Cu(II). The complex [Ni(C4H11N5)(C4H10N5)]Cl·H2O features a distorted square planar geometry around the nickel center. nih.gov The copper complex [Cu(C4H11N5)2]Cl2·H2O also shows a four-coordinated arrangement, forming a rectangular polyhedron. nih.gov

Tetrahedral Geometry: While less common for biguanide as a primary ligand, tetrahedral geometry can be found in anionic counter-ions within the crystal structure of more complex salts. For example, in the compound [Co(Met)3][CoCl4]Cl·3H2O, the [CoCl4]2- anion adopts a tetrahedral geometry. mdpi.com

Square Pyramidal Geometry: Dimeric copper(II) complexes can exhibit a square pyramidal geometry. In [(Cu(Met)Cl)2-μ-Cl2], each copper atom is in a distorted square pyramidal environment, with two bridging chloride ligands. mdpi.com

The following table summarizes the coordination geometries observed for some transition metal-biguanide complexes:

Metal IonLigandComplex FormulaCoordination Geometry
Co(III)Metformin[Co(C4H11N5)3]Cl2·2H2OOctahedral
Fe(III)Butyl biguanide[Fe(C4H13N5)3]Cl3Octahedral
Ni(II)Metformin[Ni(C4H11N5)(C4H10N5)]Cl·H2ODistorted Square Planar
Cu(II)Metformin[Cu(C4H11N5)2]Cl2·H2ORectangular Polyhedron
Cu(II)Metformin[(Cu(Met)Cl)2-μ-Cl2]Distorted Square Pyramidal

Transition Metal Biguanide Complexes

Stability and Reactivity Profiles of Metal-Biguanide Complexes

The stability of these complexes can be influenced by the pH of the medium. researchgate.net Studies have shown that some metal-biguanide complexes are stable over a wide pH range, typically from pH 4 to 10. researchgate.net The relative stability of complexes with different metal ions has been investigated, and for a particular ligand system, the stability was found to follow the order: Fe(III) > Ru(III) > Cu(II) > Zn(II). researchgate.net

The reactivity of metal-biguanide complexes is an area of active research. The coordinated biguanide ligand can undergo deprotonation, leading to changes in the charge and reactivity of the complex. ias.ac.in The Lewis basicity of the coordinated ligand species can influence the reactivity of the complex. ias.ac.in For instance, in copper(II) complexes, the deprotonated biguanide species (Bg-H)⁻ has been found to be a much stronger Lewis base than hydroxide or glycinate when coordinated to the metal. ias.ac.in

The reactivity of these complexes is also demonstrated by their use as catalysts in various organic reactions, such as Suzuki-Miyaura and Heck cross-coupling reactions. scholaris.ca In these catalytic applications, the biguanide ligand plays a crucial role in stabilizing the metal center and facilitating the catalytic cycle. cdnsciencepub.com The facile ligand exchange at one of the coordination sites, as seen in some iridium(III) biguanide complexes, can also be a key aspect of their reactivity. acs.org

Catalytic Applications of Biguanide Metal Complexes and Organocatalysis

The unique structural and electronic properties of biguanides have established them as versatile scaffolds in the realm of catalysis. Their strong basicity and excellent metal-chelating capabilities allow them to function both as organocatalysts and as ligands in metal-catalyzed reactions. nih.govresearchgate.net This dual catalytic aptitude has led to their successful application in a variety of important organic transformations, ranging from the formation of carbon-carbon and carbon-heteroatom bonds to their use in both homogeneous and heterogeneous catalytic systems. cdnsciencepub.comnih.govcapes.gov.br

Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Ullmann, Heck)

Biguanide metal complexes have emerged as efficient catalysts for several pivotal cross-coupling reactions. cdnsciencepub.com Their role as N-donor ligands is crucial, as they can stabilize metallic nanoparticles through chelation, which helps prevent aggregation and deactivation of the catalyst. cdnsciencepub.com

Suzuki-Miyaura Reaction: Biguanide ligands, such as metformin, have been effectively used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. cdnsciencepub.com For instance, a palladium-metformin complex has demonstrated high efficiency, achieving a 95% yield in just 15 minutes in water, showcasing its potential for environmentally friendly catalytic processes. cdnsciencepub.comacs.org Alkylbiguanides have also been employed as surfactant ligands in micellar catalysis for the Suzuki-Miyaura reaction in water, further highlighting the versatility of the biguanide scaffold. nih.gov The use of biguanide-functionalized metal-organic frameworks (MOFs) as a support for palladium nanoparticles has also been reported, creating a recyclable heterogeneous catalyst for this reaction. nih.gov

Ullmann Reaction: The Ullmann condensation, a key reaction for forming C-N and C-O bonds, is effectively catalyzed by copper-biguanide complexes. cdnsciencepub.combeilstein-journals.org Inspired by the Ullmann coupling, a copper-catalyzed N-arylation of metformin has been developed. scholaris.ca This reaction has been optimized to work with various aryl halides, including iodides, bromides, and chlorides, by adjusting the reaction conditions. scholaris.ca

Heck Reaction: Biguanide metal complexes have also been utilized as effective ligands in Heck cross-coupling reactions, a fundamental method for C-C bond formation. cdnsciencepub.combeilstein-journals.org

A summary of representative cross-coupling reactions catalyzed by biguanide metal complexes is presented below.

ReactionCatalyst SystemSubstratesKey Findings
Suzuki-Miyaura Pd(OAc)₂ / MetforminAryl halides, Arylboronic acidsHigh yields (up to 98%) in short reaction times, effective in green solvents like water/ethanol mixtures. cdnsciencepub.com
Suzuki-Miyaura Pd(OAc)₂ / HexylbiguanideAryl halides, Phenylboronic acidEfficient in micellar conditions, allowing for catalyst recycling. scholaris.ca
Ullmann-type Copper Salt / MetforminMetformin, Aryl iodides/bromidesSuccessful C-N cross-coupling to functionalize the biguanide itself. scholaris.ca
Heck Biguanide Metal ComplexesNot specifiedMentioned as an efficient application for these complexes. cdnsciencepub.com

Transesterification Reactions

Biguanides have been identified as potent organocatalysts for transesterification reactions, particularly in the context of biodiesel production from vegetable oils. nih.govcdnsciencepub.com Their strong basicity allows them to effectively catalyze the conversion of triglycerides into fatty acid methyl esters (FAMEs). cdnsciencepub.comcapes.gov.brresearchgate.net The catalytic activity of biguanides in these reactions is comparable to that of common inorganic bases. capes.gov.br

Insoluble, cross-linked networks based on poly(hexamethylene biguanide) (PHMBG) have been developed as highly efficient heterogeneous catalysts for the transesterification of sunflower oil, achieving 80–100% triglyceride conversion within 30 minutes at 70°C. mit.edumit.edu These catalysts are also recyclable, showing only a minor decrease in performance after multiple cycles. mit.edu Additionally, biguanide-functionalized nanoparticles have been synthesized and used as solid base catalysts for biodiesel production, demonstrating high conversion rates. researchgate.net

Catalyst TypeReactionKey FeaturesResearch Finding
Soluble BiguanidesTransesterification of vegetable oilsOrganocatalyst, strong base. nih.govcdnsciencepub.comEffective catalysis for biodiesel production. cdnsciencepub.com
Immobilized BiguanidesTransesterification of triglyceridesHeterogeneous, recyclable catalyst. capes.gov.brmit.eduHigh conversion rates and good reusability. mit.edumit.edu
Biguanide-functionalized NanoparticlesTransesterification of soybean oilMagnetic, solid base catalyst. researchgate.netAchieved 99.6% oil conversion. researchgate.net

Henry Reaction Catalysis

The Henry reaction, or nitroaldol reaction, is a carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane. Biguanides, acting as organosuperbases, have been shown to catalyze this reaction effectively. cdnsciencepub.comresearchgate.net Metformin, for example, has been used to catalyze the Henry reaction under neat (solvent-free) conditions, yielding β-nitroalcohols with excellent conversions and short reaction times. researchgate.netresearchgate.net

The catalytic mechanism is believed to involve the deprotonation of the nitroalkane by the biguanide to form a nitronate anion, which then attacks the carbonyl group of the aldehyde. iau.ir Furthermore, chiral biguanide-metal complexes, particularly with copper, have been developed for the asymmetric Henry reaction, enabling the synthesis of chiral β-nitro alcohols with high enantioselectivity. researchgate.netbeilstein-journals.org Biguanides have also been immobilized on solid supports like mesoporous silica to create stable and reusable heterogeneous catalysts for the Henry reaction. iau.irzenodo.org

CatalystReaction TypeConditionsOutcome
MetforminDirect Henry ReactionNeat (solvent-free)Chemoselective formation of β-nitroalcohols in high conversions. researchgate.net
Chiral Biguanide-Cu(II) ComplexAsymmetric Henry ReactionMild conditionsHigh yields and enantiomeric excess of β-nitro alcohols. researchgate.netbeilstein-journals.org
Immobilized N,N-DimethylbiguanideHeterogeneous Henry ReactionMild, neutral conditionsGood to excellent yields of β-nitroalcohols with catalyst recyclability. iau.ir

Homogeneous and Heterogeneous Catalysis with Biguanide Scaffolds

The adaptability of the biguanide structure allows for its use in both homogeneous and heterogeneous catalysis, bridging the gap between the high activity of the former and the ease of separation of the latter. nih.govcapes.gov.brrsc.org

Homogeneous Catalysis: In homogeneous systems, biguanide ligands are coordinated to a metal, and the resulting complex is soluble in the reaction medium. savemyexams.com This leads to well-defined active sites and often results in high catalytic activity and selectivity. rsc.org The applications in cross-coupling reactions and the asymmetric Henry reaction are prime examples of biguanide-based homogeneous catalysis. cdnsciencepub.comresearchgate.net

Heterogeneous Catalysis: To overcome the challenges of catalyst separation and recycling associated with homogeneous systems, biguanides have been immobilized on various solid supports. capes.gov.brrsc.org This process of "heterogenization" makes the catalyst easily separable from the reaction mixture, often by simple filtration. zenodo.orguclouvain.be Supports that have been successfully used include:

Mesoporous silica (SBA-15) iau.irzenodo.org

Magnetically separable silica iau.irzenodo.org

Carbon nanotubes and fullerenes scholaris.ca

Chitosan scholaris.ca

Metal-Organic Frameworks (MOFs) nih.gov

These immobilized biguanide catalysts have demonstrated high stability, scalability, and efficiency in reactions such as the Henry reaction and Suzuki-Miyaura coupling, with the added benefit of being reusable for multiple reaction cycles. nih.goviau.ir

Advanced Chemical Applications and Emerging Research Directions

Supramolecular Chemistry and Self-Assembly of Biguanidine Systems

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. nih.gov The ability of biguanides to form multiple hydrogen bonds and engage in various non-covalent interactions makes them excellent building blocks for creating complex, self-assembled supramolecular structures. scholaris.cacdnsciencepub.comresearchgate.net These assemblies have found applications in areas ranging from crystal engineering to the development of responsive materials. researchgate.net

Hydrogen Bonding Networks and Aggregation Behavior

The biguanide structure possesses multiple donor and acceptor sites for hydrogen bonds, facilitating the formation of extensive hydrogen-bonded networks. researchgate.net Neutral biguanide groups tend to adopt a planar conformation that includes an intramolecular hydrogen bond, and they can associate into hydrogen-bonded pairs. researchgate.net Even the protonated forms, biguanidinium cations, can form hydrogen-bonded pairs despite the coulombic repulsion. researchgate.net This capacity for self-association through hydrogen bonding is a key factor in their use as supramolecular synthons in crystal engineering. researchgate.net

Studies on bis(biguanides), where two biguanide groups are linked by a spacer, have revealed reliable patterns of hydrogen bonding. researchgate.net For instance, a 1,3-phenylenebis(biguanidinium) dication can adopt a pincer-like conformation to chelate counterions. researchgate.net The aggregation behavior is also influenced by the solvent and temperature, as observed in mixed nucleobase systems where heterogeneous hydrogen bonding leads to supercooling and cold crystallization. rsc.org The formation of these ordered aggregates is crucial for inducing crystallization and creating structured materials. cdnsciencepub.com

Micellar Systems and Surfactant Properties

By incorporating hydrophobic alkyl or aryl groups, amphiphilic biguanide derivatives can be synthesized. These molecules exhibit surfactant properties and can self-assemble into micelles in aqueous solutions. scholaris.cacdnsciencepub.com The hydrophilic biguanide headgroup and a hydrophobic tail allow these compounds to form micellar systems that can solubilize, transport, and deliver hydrophobic substances in aqueous environments. nih.govresearchgate.net

The critical micelle concentration (CMC), the concentration at which micelles begin to form, is a key parameter for these surfactants. For alkylbiguanides, the CMC decreases as the length of the alkyl chain increases due to greater hydrophobicity. nih.govacs.org Temperature also affects the CMC; for protonated alkylbiguanidium salts, a higher temperature generally leads to a lower CMC because of reduced hydration of the ions, which favors micelle formation. nih.gov These biguanide-based surfactant systems have shown promise in micellar catalysis, for instance, in the Suzuki-Miyaura cross-coupling reaction, where they can enhance reaction rates and enable catalyst recycling. nih.govresearchgate.net

Applications in Advanced Materials Science

The functional characteristics of biguanides, particularly their ability to form strong interactions and their cationic nature, have led to their integration into various advanced materials.

Integration into Polymer Systems

Biguanide moieties have been successfully incorporated into polymer structures to impart specific functionalities. A notable example is poly(hexamethylene biguanide) (PHMB), a synthetic polymer recognized for its antimicrobial properties. frontiersin.orgnih.gov The biguanide groups in PHMB are the primary active sites for its flocculation and antimicrobial activity. acs.org

Researchers have also explored the copolymerization of biguanide-functionalized monomers with other monomers to create multifunctional polymers. For instance, copolymerizing a biguanide-functionalized 3,4-ethylenedioxythiophene (EDOT) derivative with an oligo(ethylene glycol)-functionalized EDOT resulted in a polymer with both antimicrobial and antifouling properties. nih.gov Furthermore, hyperbranched polymers with a biguanide structure have been designed to enhance antibacterial properties while reducing cytotoxicity. mdpi.com Biguanide-based ligands have also been used to create zinc complexes that act as catalysts for the ring-opening polymerization of lactides to produce biodegradable polymers. acs.org

Functional Materials and Nanocomposites

Biguanides and their polymers are utilized in the creation of functional materials and nanocomposites. These materials often exhibit enhanced properties arising from the synergy between the biguanide component and another material, such as nanoparticles or a polymer matrix. nih.govrsc.org

For example, polyhexamethylene biguanide (PHMB) has been formulated with the antibiotic nadifloxacin to create self-assembled nanoparticles. worktribe.com These nanoparticles have demonstrated effectiveness against intracellular methicillin-resistant Staphylococcus aureus (MRSA). worktribe.com In another approach, a metal-organic framework (MOF) was functionalized with this compound and then decorated with silver nanoparticles. The this compound acted as a chelating agent, allowing for the uniform immobilization of the nanoparticles. rsc.org Similarly, this compound-functionalized mesoporous silica has been used as a support for silver nanoparticles, creating a nanocomposite with catalytic and antioxidant properties. arabjchem.org These nanocomposites find applications in catalysis, sensing, and biomedical fields. rsc.orgacs.org

This compound as Precursors for Heterocyclic Compound Synthesis

A significant application of biguanides in organic synthesis is their role as precursors for the synthesis of various nitrogen-containing heterocyclic compounds. beilstein-journals.org The most prominent among these are 2,4-diamino-1,3,5-triazine derivatives. scholaris.cacdnsciencepub.com These triazines are synthesized through the condensation of a biguanide with compounds like esters or acetone. scholaris.ca Triazine derivatives are valuable in supramolecular chemistry due to their ability to form multiple hydrogen bonds, leading to self-assembly and crystallization. scholaris.cacdnsciencepub.com

Beyond triazines, biguanides are used to synthesize other heterocyclic systems such as pyrimidines and benzo[f]quinazolines. beilstein-journals.org For instance, reacting ortho-substituted anilines with cyanoguanidine can lead to guanidino-heterocycles, which can be considered "biguanide-like" structures. beilstein-journals.org The synthesis of N1-(1,2,4-triazolyl)biguanides has also been reported, highlighting the versatility of biguanides in creating diverse heterocyclic structures. beilstein-journals.org

Synthesis of 1,3,5-Triazine Derivatives

The biguanide moiety is a key precursor for the synthesis of 1,3,5-triazine derivatives. beilstein-journals.orgbeilstein-journals.orgnih.gov This transformation is typically achieved through a condensation reaction between a biguanide and a suitable carbonyl compound, most commonly an ester. mdpi.com This cyclization reaction builds upon the biguanide backbone to form the stable, aromatic triazine ring.

Researchers have developed several pathways for this synthesis. One common method involves reacting a biguanide hydrochloride salt, such as metformin hydrochloride or phenylbiguanide hydrochloride, with an ester in the presence of a base like sodium methoxide in methanol, often under reflux conditions. mdpi.comresearchgate.net Another approach involves first treating the biguanide salt with a base to isolate the free biguanide, which is then reacted with an ester. mdpi.com Microwave-assisted synthesis has also been employed, for instance, in the preparation of biguanide derivative intermediates which are then cyclized to form 2,4-diamino-1,3,5-triazines. ijpras.com

The versatility of this synthesis is demonstrated by the wide array of esters that can be used, leading to a diverse library of 1,3,5-triazine derivatives. Examples of esters used in these reactions include isopropyl palmitate, methyl benzoate, methyl salicylate, methyl cinnamate, and diethyl oxalate. mdpi.com The resulting 2,4-diamino-1,3,5-triazine derivatives have shown potential as anticancer agents and inhibitors of protein kinases involved in immune and inflammatory responses. mdpi.comijpras.comnih.gov For example, twelve different 1,3,5-triazine derivatives of metformin and phenylbiguanide were synthesized with yields ranging from low to moderate. mdpi.com Specifically, 6-aryl-2,4-diamino-1,3,5-triazines have been obtained with yields between 16-86%. ijpras.com

Formation of Pyrimidines and Boron Heterocycles

Beyond triazines, biguanides are valuable starting materials for other classes of heterocyclic compounds, notably pyrimidines and unique boron-containing heterocycles. beilstein-journals.orgbeilstein-journals.orgnih.gov

Pyrimidines: The pyrimidine ring system is another key heterocycle that can be accessed from biguanide precursors. beilstein-journals.orgbeilstein-journals.orgnih.gov While detailed mechanisms are context-specific, the fundamental reaction involves the condensation of the biguanide unit with a three-carbon component to form the six-membered pyrimidine ring. The ability of biguanide derivatives to inhibit pyrimidine synthesis pathways in organisms like Plasmodium falciparum underscores the close biochemical relationship between these two structures. nih.govyoutube.com

Boron Heterocycles: A particularly interesting application of biguanide is its reaction with boron compounds to form novel heterocycles. beilstein-journals.orgresearchgate.netacs.org Research has shown that biguanide reacts with aminoboranes and boron acids to yield heterocyclic systems where the boron atom is tetravalent, rather than the more common trivalent state. researchgate.netacs.orgacs.org These resulting structures are notable because they contain both a positive and a negative charge within the heterocyclic system. researchgate.netacs.org This charge-separated system is related to the resonance-stabilized conjugate acid of biguanide itself. researchgate.net The stability of these boron heterocycles to water varies; structures with a hydroxyl group on the boron atom can hydrolyze reversibly, whereas compounds with two phenyl groups on the boron or those with a spiro structure are unaffected by water. researchgate.netacs.org

Rational Molecular Design for Enhanced Biological Interactions

The development of new, more effective biguanide-based therapeutic agents relies on the rational design of molecules with optimized properties. This involves detailed structure-activity relationship studies and the implementation of specific molecular targeting strategies.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of biguanide derivatives influences their biological activity, allowing for the design of more potent and selective compounds.

Key SAR observations for biguanide derivatives include:

The Biguanide Moiety: The presence of the biguanide functional group is considered essential for the activity of many of these compounds. firsthope.co.in Its two guanidine moieties create a highly conjugated and basic system that can interact with biological targets. youtube.comfirsthope.co.in

Lipophilicity: The lipophilicity, or hydrophobicity, of the molecule plays a significant role in its cellular uptake and potency. firsthope.co.in For instance, in a series of biguanide-derived 1,3,5-triazines, increased hydrophobicity was linked to enhanced cytotoxicity against cancer cell lines. mdpi.com Similarly, for antimalarial biguanides, adding a lipophilic side chain can improve cell permeability and activity. firsthope.co.in

Aromatic Substituents: The nature and position of substituents on aromatic rings attached to the biguanide scaffold are critical. In one study optimizing biguanide derivatives as anticancer agents, various analogues with halogen or alkyl group substitutions at different positions on a phenethyl moiety were synthesized to assess their effects. dovepress.com In another series of TAAR1 agonists derived from a biguanide scaffold, the steric size and position of substituents on the phenyl ring were found to be major determinants of potency, with ortho-substitution proving particularly favorable. nih.gov Derivatives containing o-hydroxyphenyl substituents exhibited the highest anticancer activity in one study. nih.gov

Protonation State: The basic amine groups in biguanides can be protonated at physiological pH. firsthope.co.in This positive charge is crucial for interactions with negatively charged biological structures and can influence membrane permeability and intracellular distribution. firsthope.co.innih.gov

These studies guide the modification of the core biguanide structure—by varying aromatic groups, linkers, and the biguanide moiety itself—to optimize biological activity. dovepress.com

Strategies for Molecular Targeting (e.g., Mitochondrial Targeting Moieties)

A key strategy for enhancing the therapeutic efficacy of biguanides is to direct them to specific subcellular locations, most notably the mitochondria. nih.gov Mitochondria are central to cellular metabolism, and their dysfunction is implicated in many diseases. The high negative membrane potential of the mitochondrial inner membrane makes it an attractive target for positively charged molecules. nih.govnih.gov

Biguanides as Mitochondrial Targeting Moieties: The biguanide group itself can act as a mitochondrial targeting moiety. frontiersin.org At physiological pH, biguanides are protonated, forming delocalized lipophilic cations. nih.govfrontiersin.org This positive charge facilitates their accumulation within the negatively charged mitochondrial matrix. nih.govnih.gov This intrinsic property is believed to be central to the mechanism of action for compounds like phenformin and metformin. nih.gov Cellular uptake is often facilitated by cation transporters like organic cation transporters (OCTs), which can contribute to their delivery into mitochondria. dovepress.com

Conjugation to Targeting Groups: To further enhance mitochondrial accumulation and efficacy, biguanides can be conjugated to other known mitochondrial-targeting moieties or to molecules that guide them to specific cellular machinery.

AUTAC-Biguanide: One innovative approach involves creating a hybrid molecule, AUTAC-Biguanide, which links a biguanide functional group (the mitochondrial targeting moiety) to a guanine motif known to recruit the autophagy machinery. nih.gov This design aims to specifically induce the degradation of mitochondria (mitophagy). nih.gov

PROTAC-Biguanide: Another strategy is the development of Biguanide-PROTACs (Proteolysis Targeting Chimeras). mdpi.com These molecules conjugate a biguanide motif to a ligand for an E3 ubiquitin ligase. The goal is to bring the biguanide's protein target into proximity with the cell's degradation machinery, leading to enhanced, catalytic degradation of the target protein. mdpi.com The conjugation of a hydrophobic PROTAC component to the biguanide moiety can result in specific accumulation within mitochondria, altering mitochondrial protein levels. mdpi.com

Other Moieties: While biguanide itself is a targeting group, other well-established moieties like triphenylphosphonium (TPP) and rhodamine, which are also delocalized lipophilic cations, are widely used to deliver various molecules, including drugs and probes, to mitochondria. nih.gov The principles governing their accumulation are the same as for biguanides.

These rational design strategies aim to improve the selectivity and potency of biguanide-based drugs, concentrating their action at the desired site and potentially reducing off-target effects.

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing novel biguanidine derivatives?

Methodological Answer :

  • Synthesis : Utilize condensation reactions between cyanoguanidine and amines under controlled pH and temperature (e.g., aqueous alkaline conditions at 60–80°C) . For metal complexes, coordinate this compound ligands with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water mixtures, ensuring stoichiometric ratios are optimized via titration .
  • Characterization : Employ NMR (¹H/¹³C) to confirm ligand coordination and purity, HPLC for quantitative analysis of derivatives, and X-ray crystallography for structural elucidation. For metal complexes, use FTIR to identify binding modes (e.g., N–metal vibrations at 400–600 cm⁻¹) and ICP-OES for metal content validation .
  • Critical Consideration : Include purity assessments (≥95% by elemental analysis) and reproducibility checks across three independent syntheses .

Basic Research Question

Q. How can researchers design experiments to evaluate the antimicrobial mechanisms of this compound-based compounds?

Methodological Answer :

  • In Vitro Assays : Conduct minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Compare efficacy with commercial antimicrobials like chlorhexidine .
  • Mechanistic Studies : Use fluorescence microscopy with membrane-impermeable dyes (e.g., propidium iodide) to assess cell membrane disruption. Pair with ATPase activity assays to evaluate metabolic inhibition .
  • Data Interpretation : Statistically analyze dose-response curves (logistic regression) and report confidence intervals. Address discrepancies in MIC values by standardizing inoculum size and growth media .

Advanced Research Question

Q. How should researchers resolve contradictions in reported antimicrobial efficacy data for this compound derivatives across studies?

Methodological Answer :

  • Root-Cause Analysis : Systematically compare variables such as compound purity (via HPLC), microbial strain sources (ATCC vs. clinical isolates), and assay conditions (aerobic/anaerobic, pH) .
  • Validation Framework : Replicate conflicting studies under harmonized protocols (e.g., identical solvent systems, temperature). Use multivariate regression to isolate confounding factors (e.g., biofilm formation vs. planktonic cell susceptibility) .
  • Case Study : A 2021 study found discrepancies in bacteriostatic activity of cocamide DEA/biguanidine compositions due to variations in derivative substituents (alkyl vs. aryl groups) .

Advanced Research Question

Q. What strategies optimize the catalytic efficiency of this compound-functionalized metal-organic frameworks (MOFs) in heterogeneous reactions?

Methodological Answer :

  • Design Principles : Anchor Cu nanoparticles onto Zr-UiO-66 MOFs modified with this compound ligands. Optimize ligand density via post-synthetic modification (PSM) to enhance metal dispersion and prevent leaching .
  • Performance Metrics : Measure turnover frequency (TOF) in model reactions (e.g., Ullmann coupling) and compare with non-functionalized MOFs. Use TEM to confirm nanoparticle size (≤5 nm) and XPS to verify oxidation states .
  • Troubleshooting : If catalytic activity declines, assess ligand stability under reaction conditions (e.g., thermal gravimetric analysis (TGA) for decomposition thresholds) .

Basic Research Question

Q. What analytical techniques are critical for validating the structural integrity of this compound complexes in solution?

Methodological Answer :

  • Spectroscopic Methods : Use UV-Vis to monitor ligand-to-metal charge transfer (LMCT) bands (e.g., 250–300 nm for Cu²⁺ complexes). Validate coordination geometry via EPR for paramagnetic ions (e.g., Cu²⁺) .
  • Solution Stability : Conduct pH-dependent stability studies (pH 2–12) with potentiometric titrations to determine protonation constants (logβ) .
  • Cross-Validation : Correlate solution-phase data (NMR, UV-Vis) with solid-state structures (XRD) to ensure consistency .

Advanced Research Question

Q. How can researchers address discrepancies between in vitro and in vivo efficacy of this compound-based antiviral agents?

Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability limitations .
  • In Vivo Models : Use murine models to compare viral load reduction (qPCR) with in vitro IC₅₀ values. Adjust dosing regimens based on half-life (t₁/₂) calculations .
  • Case Study : Morpholine this compound hydrochloride (moroxydine) showed reduced in vivo efficacy due to rapid renal clearance, prompting prodrug derivatization .

Advanced Research Question

Q. What computational approaches enhance the rational design of this compound derivatives with targeted bioactivity?

Methodological Answer :

  • Molecular Docking : Screen derivatives against bacterial enoyl-ACP reductase (FabI) or viral protease active sites (PDB IDs: 3GNS, 6LU7). Prioritize compounds with docking scores ≤−8 kcal/mol .
  • QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donor count. Validate with leave-one-out cross-validation (LOOCV) .
  • Validation : Synthesize top-ranked virtual hits and test experimentally. Use ROC curves to assess model predictive power .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.